![molecular formula C17H16N4O3S3 B6552203 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1040679-37-5](/img/structure/B6552203.png)
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S3 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.03845391 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule featuring a pyrimidine core, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as a kinase inhibitor.
Chemical Structure and Synthesis
The compound consists of a pyrimidine ring substituted with an amino group and a thiophenesulfonyl group. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring, sulfonylation, and final coupling with an acetamide moiety.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene and thienopyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. The mechanism often involves inducing apoptosis and inhibiting key kinases involved in cell proliferation.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5 | MCF-7 | 32.4 ± 5.5 | Apoptosis induction |
Compound 8 | HepG-2 | 25.0 ± 4.0 | Kinase inhibition |
Target Compound | HT-29 | TBD | TBD |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research indicates that related pyrimidine derivatives have shown inhibitory effects on COX enzymes, which are crucial in the inflammatory process. For example, certain derivatives have exhibited IC50 values against COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents.
Table 2: Inhibitory Activity Against COX Enzymes
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Target Compound | TBD | TBD |
The biological activity of This compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors involved in cancer progression and inflammation. The compound's functional groups facilitate binding to active sites, modulating the activity of these targets.
Case Studies
- Anticancer Evaluation : A study involving synthesized thienopyrimidine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against cancer cell lines, with one derivative showing over a 50% reduction in cell viability at a concentration of 10 µM.
- Inflammatory Response : In vivo studies assessing the anti-inflammatory effects of pyrimidine derivatives indicated significant reductions in paw edema in rat models, comparable to standard anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. 1.1. What are the optimal reaction conditions for synthesizing 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrimidine core via cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Step 2 : Sulfonation at the 5-position of the pyrimidine ring using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine .
- Step 3 : Thioether linkage formation between the pyrimidine and acetamide moieties via nucleophilic substitution, requiring anhydrous conditions and catalysts like KI .
- Monitoring : Reaction progress is tracked using TLC or HPLC, with final purification via column chromatography .
Q. 1.2. How can structural integrity and purity of the compound be confirmed?
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., thiophene-sulfonyl and acetamide groups) and assess purity (>95% by integration) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for sulfonyl and thioether groups .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported biological activity data for this compound?
- Comparative SAR Studies : Analyze structural analogs (e.g., replacing the thiophene-sulfonyl group with phenyl-sulfonyl) to identify critical pharmacophores .
- Dose-Response Curves : Validate activity discrepancies using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) and control for batch-to-batch purity variations .
- Molecular Docking : Model interactions with target proteins (e.g., kinases) to rationalize activity differences caused by conformational flexibility .
Q. 2.2. What experimental strategies are recommended for evaluating the compound’s selectivity across biological targets?
- Panel Screening : Test against a broad range of enzymes/receptors (e.g., COX-2, EGFR) to identify off-target effects .
- Cytotoxicity Profiling : Use cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) to assess therapeutic windows .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities and kinetics .
Q. 2.3. How should researchers design assays to study metabolic stability and degradation pathways?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolites .
- Stability Studies : Expose the compound to varying pH, light, and temperature, analyzing degradation products with HPLC-UV .
- Enzyme Mapping : Use CYP450 isoform-specific inhibitors to pinpoint enzymes responsible for metabolism .
Q. 2.4. What methodologies are effective for analyzing synergistic effects with known therapeutics?
- Combination Index (CI) : Calculate CI values using the Chou-Talalay method in cell viability assays (e.g., with cisplatin or doxorubicin) .
- Transcriptomics : RNA sequencing identifies pathways modulated by the compound alone vs. in combination .
- Pharmacokinetic Modeling : Predict drug-drug interactions using in silico tools like GastroPlus .
Q. Data Interpretation & Validation
Q. 3.1. How can discrepancies in spectroscopic data (e.g., NMR shifts) be addressed?
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals from aromatic protons or sulfonyl groups .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns .
- Cross-Validation : Compare data with structurally related compounds (e.g., pyrimidine-thioether analogs) .
Q. 3.2. What statistical approaches are suitable for validating biological activity in heterogeneous datasets?
- Meta-Analysis : Pool data from independent studies and apply random-effects models to account for variability .
- Multivariate Analysis : Use PCA or PLS-DA to distinguish activity trends influenced by substituent modifications .
- Reproducibility Testing : Replicate key assays in ≥3 independent labs with blinded sample allocation .
Q. Comparative Studies & Analogs
Q. 4.1. How does the thiophene-sulfonyl group influence activity compared to phenyl-sulfonyl analogs?
- Activity Impact : Thiophene-sulfonyl enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., observed in kinase inhibition assays) .
- Synthetic Feasibility : Thiophene derivatives often show higher solubility in polar solvents vs. phenyl analogs, simplifying purification .
- Case Study : Analog N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-pyrimidin-2-yl)thio)acetamide exhibited 30% lower potency in antimicrobial assays, highlighting the thiophene group’s role .
Q. 4.2. What structural modifications could improve the compound’s pharmacokinetic profile?
- Bioisosteric Replacement : Substitute the acetamide with a carbamate group to reduce metabolic clearance .
- PEGylation : Attach polyethylene glycol chains to enhance half-life in plasma .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to improve oral bioavailability .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S3/c1-11-4-6-12(7-5-11)20-14(22)10-26-17-19-9-13(16(18)21-17)27(23,24)15-3-2-8-25-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQXKBCTUCDIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.